6,7-Dihydroxy-2,3-dihydrobenzofuran
Overview
Description
6,7-Dihydroxy-2,3-dihydrobenzofuran is a heterocyclic compound with the following chemical structure: !this compound . It belongs to the benzofuran class of compounds and is characterized by its two hydroxyl groups attached to the benzene ring.
2.
Synthesis Analysis
The synthesis of this compound involves various methods. Recent advancements have led to the discovery of novel synthetic routes. For instance, a unique free radical cyclization cascade has been employed to construct complex benzofuran derivatives . Additionally, proton quantum tunneling has been utilized to create benzofuran rings with high yield and minimal side reactions .
3.
Molecular Structure Analysis
The molecular formula of this compound is C8H8O3 , with a molecular weight of 152.15 g/mol . Its melting point is approximately 97.30°C . The compound exhibits a benzofuran core structure, which is a fundamental unit in various biologically active natural medicines and synthetic chemical raw materials .
4.
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in various transformations, including oxidation, reduction, and cyclization reactions. Researchers have explored its reactivity and potential applications in drug development .
6.
Physical and Chemical Properties Analysis
Scientific Research Applications
Biocatalytic Synthesis and Stereochemistry
6,7-Dihydroxy-2,3-dihydrobenzofuran derivatives have been explored in the field of chiral synthesis. Boyd et al. (1993) discussed the biotransformation of 2,3-dihydrobenzofuran using Pseudomonas putida, leading to various derivatives including (6S,7S)-cis-6,7-dihydroxy-6,7-dihydrobenzofuran. These derivatives are considered valuable chiral synthons for further synthesis (Boyd et al., 1993).
Antimicrobial Properties
Research by Ravi et al. (2012) involved the photochemical synthesis of dihydrobenzofurans with antibacterial properties. Their study showed moderate activity against both Gram-positive and Gram-negative bacteria (Ravi et al., 2012).
Enantioselective Synthesis
Vargas et al. (2019) reported a biocatalytic strategy for the synthesis of stereochemically rich 2,3-dihydrobenzofurans, achieving high enantiopurity and yields. This method expanded the biocatalytic toolbox for asymmetric C-C bond transformations (Vargas et al., 2019).
Chemical Synthesis and Evaluation
Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans, evaluating their potential as antitumor agents. These compounds showed promise in inhibiting tubulin polymerization, particularly against leukemia and breast cancer cell lines (Pieters et al., 1999).
Natural Product Synthesis
Chen et al. (2019) covered the synthesis of natural products containing the 2,3-dihydrobenzofuran skeleton. Their review focused on synthetic strategies employed in the total synthesis of several natural compounds, highlighting the versatility of the 2,3-dihydrobenzofuran framework (Chen et al., 2019).
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-6,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,9-10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEVTADDYREVHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607370 | |
Record name | 2,3-Dihydro-1-benzofuran-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42484-95-7 | |
Record name | 2,3-Dihydro-1-benzofuran-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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